

Chemical properties of 5-CFDA N-succinimidyl ester

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Compound of Interest

Compound Name: 5-CFDA N-succinimidyl ester

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An In-depth Technical Guide to the Chemical Properties and Applications of 5-CFDA N-succinimidyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxyfluorescein diacetate N-succinimidyl ester (5-CFDA SE) is a pivotal tool in cellular biology, enabling researchers to track cell proliferation, migration, and viability with high precision. This technical guide provides a comprehensive overview of the core chemical properties of 5-CFDA SE, detailed experimental protocols for its application, and visual representations of its mechanism of action and experimental workflows.

Core Chemical Properties

5-CFDA SE is a cell-permeable compound that becomes fluorescent upon modification by intracellular enzymes.^[1] Initially non-fluorescent, it diffuses freely into cells where intracellular esterases cleave the acetate groups, yielding 5-carboxyfluorescein succinimidyl ester (CFSE).^{[2][3]} This fluorescent derivative then covalently binds to primary amines on intracellular proteins, ensuring its retention within the cell for extended periods.^{[2][4]} This stable labeling is essential for long-term cell tracking and proliferation studies. As cells divide, the fluorescent label is distributed equally between daughter cells, allowing for the quantification of cell generations.^[2]

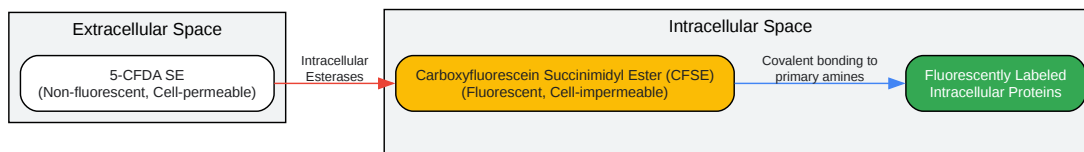
Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of **5-CFDA N-succinimidyl ester** and its fluorescent product.

Property	Value	Reference(s)
Chemical Name	5-Carboxyfluorescein diacetate N-succinimidyl ester	[5]
Synonyms	5-CFDA SE, CFSE, 5(6)- Carboxyfluorescein diacetate succinimidyl ester	[1][3][4]
CAS Number	150347-59-4	[2][4][6]
Molecular Formula	C ₂₉ H ₁₉ NO ₁₁	[3][4][5]
Molecular Weight	557.46 g/mol	[2][3][5]
Appearance	White to faint yellow powder/crystalline solid	[3][7]
Excitation Maximum (after hydrolysis)	~492 - 498 nm	[2][8]
Emission Maximum (after hydrolysis)	~517 - 519 nm	[1][2]
Solubility	Soluble in DMSO and DMF	[3][4][7]
Storage Conditions	Store at -20°C, protected from light and moisture	[5][9][10]

Mechanism of Action and Cellular Processing

The utility of 5-CFDA SE as a cellular stain is predicated on a two-step intracellular process. The following diagram illustrates the workflow from cellular uptake to fluorescent labeling.



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Mechanism of 5-CFDA SE cellular uptake and activation.

Experimental Protocols

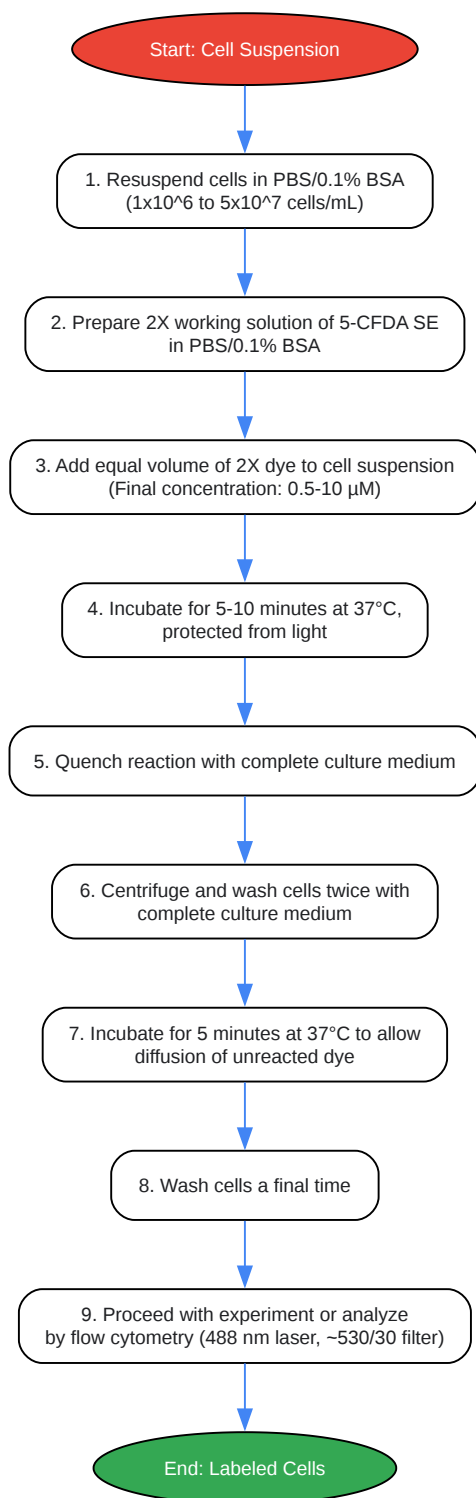
Detailed methodologies are crucial for the successful application of 5-CFDA SE in research. The following protocols are generalized from multiple sources and should be optimized for specific cell types and experimental conditions.^{[2][9][11]}

Stock Solution Preparation

- **Reconstitution:** Prepare a stock solution of 5-CFDA SE in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.^{[9][12]} For example, to make a 2 mM stock solution, dissolve 1 mg of 5-CFDA SE in 0.896 mL of DMSO.^{[2][9]}
- **Aliquoting and Storage:** Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to hydrolysis of the compound.^{[9][11]} Store aliquots at -20°C, protected from light and moisture.^{[9][10]} Properly stored stock solutions are typically stable for up to two months.^{[9][11]}

Cell Labeling Protocol for Suspension Cells

This protocol is suitable for cell proliferation and tracking studies using flow cytometry.



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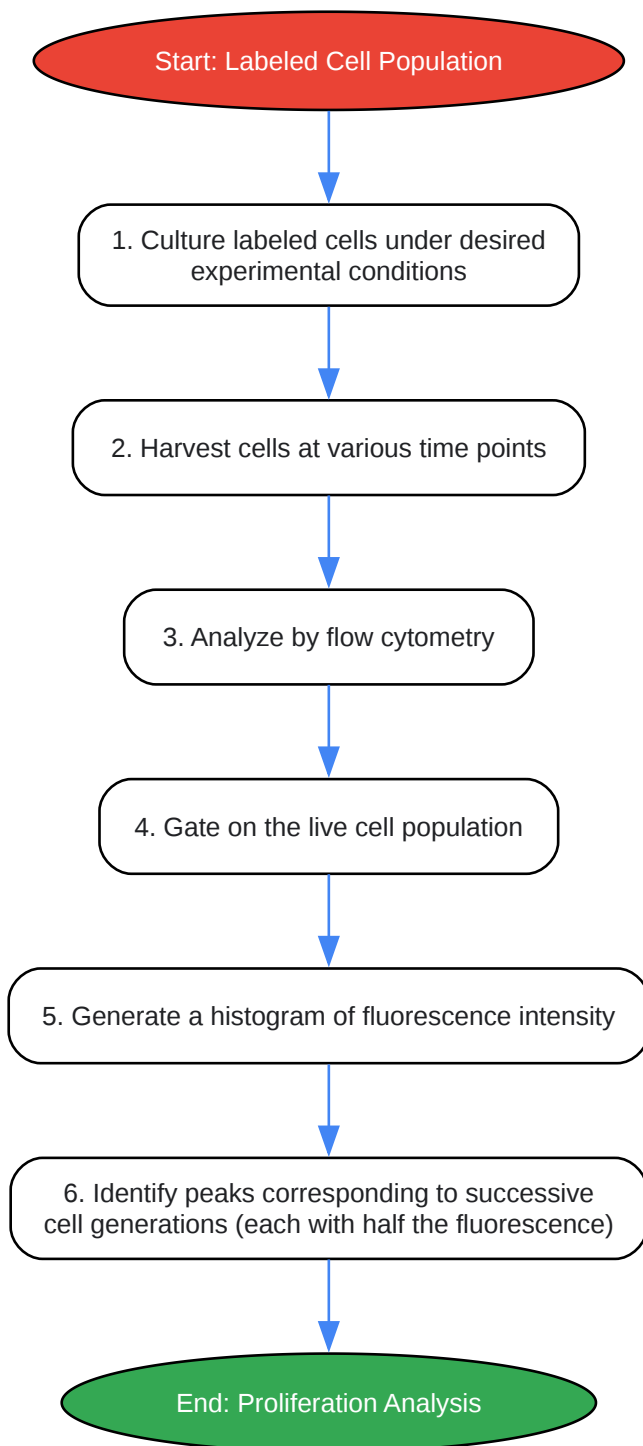
Workflow for labeling suspension cells with 5-CFDA SE.

Protocol Steps:

- **Cell Preparation:** Prepare a single-cell suspension in a protein-free buffer such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), optionally supplemented with 0.1% bovine serum albumin (BSA).^{[9][11]} Cell concentration can range from 1×10^6 to 5×10^7 cells/mL.^{[9][11]}
- **Dye Preparation:** Prepare a 2X working solution of 5-CFDA SE from the DMSO stock in the same buffer used for the cell suspension.^{[9][11]} The final labeling concentration typically ranges from 0.5 to 10 μ M, which should be titrated for each cell type to find the lowest effective concentration.^{[3][9]}
- **Labeling:** Add an equal volume of the 2X 5-CFDA SE solution to the cell suspension. Mix gently and incubate for 5-10 minutes at 37°C, protected from light.^{[9][11]}
- **Quenching:** Stop the labeling reaction by adding 5 volumes of complete culture medium (containing fetal bovine serum) and centrifuge the cells.^{[11][13]} The proteins in the serum will react with and inactivate any remaining unbound dye.^[9]
- **Washing:** Wash the cells twice with complete culture medium to remove any residual unbound dye.^[11]
- **Final Incubation and Wash:** Incubate the cells for an additional 5 minutes at 37°C to allow any free, unreacted dye to diffuse out of the cells.^[11] Perform a final wash with culture medium.^[11] The cells are now ready for downstream applications.

Cell Proliferation Assay

The progressive halving of 5-CFDA SE fluorescence with each cell division allows for the tracking of cell generations.



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Workflow for a cell proliferation assay using 5-CFDA SE.

Data Analysis:

When analyzed by flow cytometry, the initial labeled, undivided cell population will appear as a single bright peak. With each cell division, the fluorescence intensity is halved, resulting in a series of peaks, each representing a successive generation.[\[2\]](#)

Cytotoxicity Assay

5-CFDA SE can be used in conjunction with a viability dye, such as 7-AAD or Propidium Iodide (PI), to assess cell-mediated cytotoxicity.[\[14\]](#)

Principle:

- Target Cells: Labeled with 5-CFDA SE (green fluorescence).
- Effector Cells: Unlabeled.
- Viability Dye (e.g., 7-AAD): Stains dead or membrane-compromised cells (red fluorescence).

By flow cytometry, live target cells will be green-positive and red-negative, while dead target cells will be both green- and red-positive.

Considerations and Troubleshooting

- Toxicity: 5-CFDA SE can be toxic to some cell types, potentially causing growth arrest or apoptosis.[\[9\]](#)[\[11\]](#) It is crucial to titrate the labeling concentration to the lowest level that provides adequate fluorescence for detection.
- Hydrolysis: The N-succinimidyl ester is susceptible to hydrolysis.[\[15\]](#) Always use anhydrous DMSO for stock solutions and avoid moisture.[\[10\]](#) Decreased labeling efficiency over time may indicate hydrolysis of the stock solution.[\[9\]](#)[\[11\]](#)
- Uniform Labeling: Ensure a single-cell suspension before labeling to achieve uniform staining.[\[9\]](#)[\[11\]](#) Cell clumps will result in heterogeneous fluorescence.

Conclusion

5-CFDA N-succinimidyl ester is a versatile and powerful fluorescent probe for the quantitative analysis of cell proliferation, tracking, and cytotoxicity. A thorough understanding of its chemical properties and adherence to optimized experimental protocols are paramount for generating reliable and reproducible data in cellular research and drug development.

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